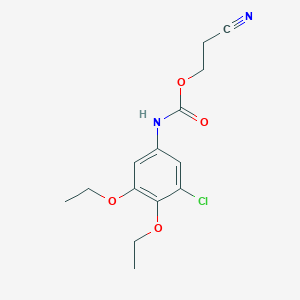![molecular formula C31H33NO B14406936 2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol CAS No. 88407-44-7](/img/structure/B14406936.png)
2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol typically involves multiple steps, starting from basic organic compounds. One common method involves the reaction of 3,3-diphenylpropylamine with phenylpropyl halides under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like methanol or DMSO and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process typically includes steps like purification through crystallization or chromatography to obtain the final product in its pure form .
化学反应分析
Types of Reactions
2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic methods.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
作用机制
The mechanism of action of 2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol involves its interaction with specific molecular targets. It primarily affects calcium channels and myosin light-chain kinase 2, leading to alterations in cellular calcium levels and muscle contraction . This compound also exhibits beta-blocker-like activity, reducing heart rate and affecting cardiac metabolism .
相似化合物的比较
Similar Compounds
3,3-Diphenylpropylamine: A metabolite of prenylamine with similar structural features.
Prenylamine: A calcium channel blocker used in the treatment of angina pectoris.
N-(4-(2-((3,3-Diphenylpropyl)amino)propoxy)phenyl)acetamide: Another compound with a similar core structure used in biochemical research.
Uniqueness
2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol is unique due to its specific substitution pattern and the presence of a methylphenol group, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
88407-44-7 |
|---|---|
分子式 |
C31H33NO |
分子量 |
435.6 g/mol |
IUPAC 名称 |
2-[3-(3,3-diphenylpropylamino)-1-phenylpropyl]-5-methylphenol |
InChI |
InChI=1S/C31H33NO/c1-24-17-18-30(31(33)23-24)29(27-15-9-4-10-16-27)20-22-32-21-19-28(25-11-5-2-6-12-25)26-13-7-3-8-14-26/h2-18,23,28-29,32-33H,19-22H2,1H3 |
InChI 键 |
VQKJJWDBVKANSK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(CCNCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


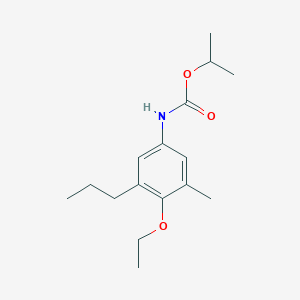
![2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14406863.png)
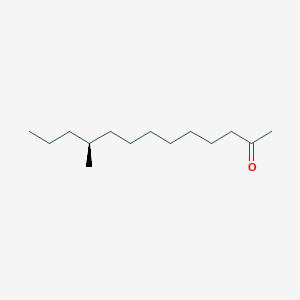
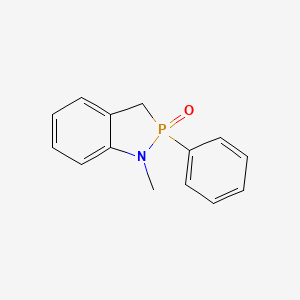
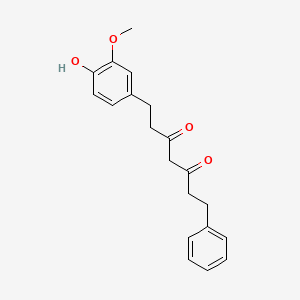
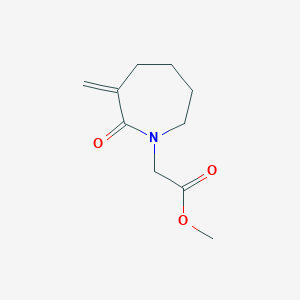
![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)
![2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole](/img/structure/B14406910.png)
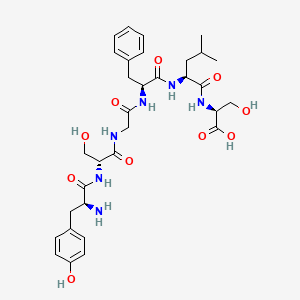
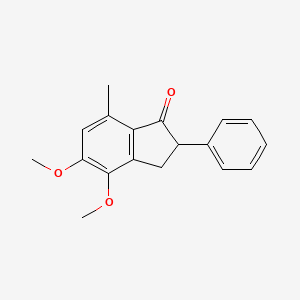
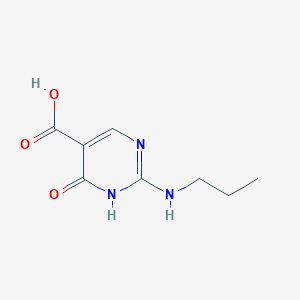
![2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14406927.png)
